REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCCC[N+:11]([CH2:20]CCC)(CCCC)CCCC.[F-:24].[CH2:25]([Cl:27])Cl>C1COCC1>[Cl:27][C:25]1[C:4]([F:24])=[C:5]2[CH:3]=[CH:2][NH:1][C:6]2=[N:11][CH:20]=1 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched with saturated aqueous NaHCO3
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Type
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EXTRACTION
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Details
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extracted into CH2Cl2
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic fractions were dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
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The crude was purified by flash chromatography on silica gel using 1.2% MeOH
|
Reaction Time |
30 min |
Name
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|
Type
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product
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Smiles
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ClC=1C(=C2C(=NC1)NC=C2)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 89% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |